4-(Dimethylamino)naphthalen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54263-79-5 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(dimethylamino)naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-13(2)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,14H,1-2H3 |
InChI Key |
QTXDOZVNRMLLPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-(Dimethylamino)naphthalen-1-ol and its Analogues
Alkylation Reactions
Alkylation of a primary or secondary amine is a fundamental and widely used method for the synthesis of more substituted amines. In the context of this compound, this can be envisioned as the N-alkylation of 4-aminonaphthalen-1-ol. sigmaaldrich.comnih.gov While direct alkylation with reagents like methyl iodide can be effective, it often suffers from a lack of selectivity, leading to the formation of quaternary ammonium (B1175870) salts.
A more controlled approach involves the use of protecting groups or specific alkylating agents to achieve the desired dimethylated product. For instance, the synthesis of N-acetylneuraminic acid (Neu5Ac) analogues has demonstrated the utility of O-alkylation, a conceptually similar transformation. nih.gov In these syntheses, activated alkyl halides and sulfonates, as well as primary alkyl iodides, have been used to introduce alkyl groups onto a complex scaffold. nih.gov
| Starting Material | Reagent | Product | Notes |
| 4-aminonaphthalen-1-ol | Methylating agent (e.g., methyl iodide, dimethyl sulfate) | This compound | Potential for over-alkylation to form quaternary ammonium salts. |
| 4-aminonaphthalen-1-ol | Formaldehyde/Formic acid (Eschweiler-Clarke reaction) | This compound | A classic method for exhaustive methylation of amines. |
Reductive Amination Strategies
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is a cornerstone of amine synthesis. mdpi.com This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of a suitable naphthalene-based ketone or aldehyde with dimethylamine (B145610), followed by reduction.
Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices. journalajacr.com The choice of solvent and the presence of a catalyst can significantly influence the reaction's efficiency and yield. journalajacr.com For example, reductive amination has been successfully used in the synthesis of butenafine (B35027) analogues and citalopram (B1669093) analogues, highlighting its broad applicability. journalajacr.comnih.gov The Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and a source of the N-methyl group, represents a classic one-pot reductive amination method. mdpi.com
Modern variations of reductive amination employ a range of catalysts and conditions to improve selectivity and yield. researchgate.net Borohydride exchange resin (BER) has been shown to be an effective alternative to sodium cyanoborohydride for the reductive amination of aldehydes and ketones with dimethylamine, providing excellent yields and a simple work-up procedure. koreascience.kr
| Carbonyl Precursor | Amine | Reducing Agent | Product |
| 4-hydroxy-1-naphthaldehyde | Dimethylamine | Sodium borohydride | This compound |
| 1,4-Naphthoquinone (B94277) | Dimethylamine | Various reducing agents | This compound |
Grignard Reaction Applications
Grignard reagents, organomagnesium halides, are highly valuable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. niper.gov.in Their application in the synthesis of this compound and its analogues often involves the addition of a Grignard reagent to a suitable electrophile, such as a ketone or an imine derivative.
For instance, the synthesis of citalopram analogues has utilized a double Grignard reaction to introduce an aryl group. nih.gov The reaction of Grignard reagents with 1,4-naphthoquinone can also lead to the formation of 1,4-adducts, which can then be further functionalized. The scope of Grignard reagents in the construction of 1,6-naphthyridin-4-one scaffolds has also been explored, demonstrating their utility in building complex heterocyclic systems. mdpi.com The preparation of the Grignard reagent itself is a critical step, and the purity of the magnesium used can impact the reaction outcome. google.com
| Naphthalene (B1677914) Precursor | Grignard Reagent | Intermediate/Product |
| 1,4-Naphthoquinone | Methylmagnesium bromide | 4-Hydroxy-4-methylnaphthalen-1(4H)-one |
| 4-Amino-2-chloronicotinonitrile | 4-Fluorophenylmagnesium bromide | 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one |
Naphthalene Derivatization Approaches
The synthesis of this compound can also be achieved through the derivatization of readily available naphthalene precursors. A common starting material for this approach is 1,4-naphthoquinone, which can be prepared by the oxidation of naphthalene or 1,4-aminonaphthol. orgsyn.orgprepchem.comprepchem.com
The derivatization of 1,4-naphthoquinone can proceed through various pathways. For example, reaction with amines can lead to the formation of amino-substituted naphthoquinones. nih.gov Subsequent reduction of the quinone moiety would then yield the desired naphthalenol. The synthesis of 2-aryloxy-1,4-naphthoquinone derivatives has been achieved through a one-pot nucleophilic substitution reaction, demonstrating the versatility of this starting material. nih.gov Furthermore, palladium-catalyzed dearomatization reactions of naphthalene derivatives offer a modern approach to introduce new functionalities and stereocenters. nih.govnih.gov
| Starting Material | Reaction Sequence | Key Intermediates |
| 1,4-Naphthoquinone | 1. Amination with dimethylamine 2. Reduction | 2-(Dimethylamino)-1,4-naphthoquinone |
| 1-Naphthol (B170400) | 1. Nitration 2. Reduction 3. Reductive amination | 4-Nitro-1-naphthol, 4-Amino-1-naphthol (B40241) |
Direct Amination Techniques
Direct amination methods offer a more atom-economical approach to the synthesis of amino-substituted aromatic compounds by avoiding the need for pre-functionalized starting materials. These reactions typically involve the direct formation of a carbon-nitrogen bond on the aromatic ring.
A notable example is the Bucherer reaction, which allows for the conversion of naphthols to naphthylamines in the presence of an aqueous sulfite (B76179) or bisulfite solution. A highly selective one-pot synthesis of 7-N,N-dimethylamino-2-naphthol from 2,7-dihydroxynaphthalene (B41206) has been reported using a modified Bucherer reaction. researchgate.net Another approach involves the direct ortho-selective amination of 2-naphthol (B1666908) and its analogues with hydrazines, which proceeds without the need for a transition metal catalyst. nih.gov The use of dimethylformamide (DMF) as both a solvent and a source of the dimethylamino group has also been reported for the amination of activated chloro-substituted heterocycles and aromatic compounds.
| Naphthalene Precursor | Aminating Agent | Catalyst/Conditions |
| 1-Naphthol | Dimethylamine/Sodium bisulfite | Bucherer-type reaction |
| 1-Naphthol | Hydrazine derivative | Metal-free, one-pot |
Multi-Component Reactions and Condensation Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient strategy for the synthesis of complex molecules. nih.gov These reactions are characterized by their high atom economy, step economy, and the ability to generate molecular diversity.
Several MCRs have been developed for the synthesis of heterocyclic compounds based on 2-naphthol, demonstrating the utility of this building block in complex transformations. fardapaper.ir For instance, a three-component condensation reaction of aldehydes, 2-naphthol, and thiols has been reported. researchgate.net Pseudo-multicomponent reactions, which involve sequential one-pot transformations, have also been employed for the synthesis of various heterocyclic systems. rsc.org The synthesis of pyrazole (B372694) derivatives has also been achieved through multicomponent approaches. mdpi.com These strategies often involve a series of condensation and cyclization steps to build up the final molecular architecture. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| Aldehyde | 2-Naphthol | Thiol | 1-[(Alkylthio)(phenyl)methyl]-naphthalene-2-ol |
| Aldehyde | 2-Naphthol | Amine | Betti Base (aminoalkyl naphthol) |
| 1,4-Hydroquinone | Diene | Laccase (enzyme) | 1,4-Naphthoquinone derivative |
| Aldehyde | Malononitrile | 2-Naphthol | Fused benzopyranopyrimidine |
Advanced Synthetic Strategies for Stereoselective Synthesis
The stereoselective synthesis of derivatives of this compound is crucial for applications where specific stereoisomers exhibit desired biological activity or material properties. While direct stereoselective synthesis of the parent compound is not extensively documented in readily available literature, methods for related structures provide insight into potential strategies. For instance, the synthesis of chiral ligands and molecules for applications in asymmetric catalysis and materials science often involves the creation of stereocenters in naphthalene-based systems.
One notable example involves the synthesis of multilayer 3D chiral polymers using 2,2'-(2,7-naphthalenediyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] and 1,8-dibromonaphthalene (B102958) derivatives as key precursors. mdpi.com This approach highlights the construction of complex chiral architectures on a naphthalene scaffold.
Furthermore, the synthesis of compounds like (1R,2S)-4-(Dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-(naphthalen-2-yl)-1-phenylbutan-2-ol, a pharmaceutical intermediate, underscores the importance of controlling stereochemistry in complex molecules containing a dimethylamino-functionalized naphthalene-like core. pharmaffiliates.com These syntheses often employ chiral auxiliaries, catalysts, or starting materials to achieve the desired stereochemical outcome.
Chemical Reactivity and Functional Group Interconversions
The chemical behavior of this compound is characterized by the interplay of its electron-donating dimethylamino group and the nucleophilic hydroxyl group, both attached to the aromatic naphthalene core. This unique electronic arrangement dictates its reactivity in a variety of chemical transformations.
Acid-Base Reactions
The dimethylamino group imparts basic properties to the molecule, while the hydroxyl group is weakly acidic. In the presence of a strong acid, the dimethylamino group will be protonated to form a salt. Conversely, a strong base can deprotonate the hydroxyl group to form a naphthoxide ion. The pKa of the conjugate acid of the dimethylamino group and the pKa of the hydroxyl group will determine the equilibrium position in an acid-base reaction. For comparison, the pKa of 4-dimethylaminobenzoic acid has been reported. chemicalbook.com The electronic properties of the naphthalene ring system will influence the acidity and basicity of the functional groups compared to their benzene (B151609) analogs.
Oxidation Reactions
The electron-rich nature of this compound makes it susceptible to oxidation. The dimethylamino group can be oxidized, and the naphthalene ring itself can undergo oxidation, especially under strong oxidizing conditions. Quinone-type structures can be formed from naphthol derivatives through oxidation. For instance, 1-naphthol biodegrades through the formation of 1-naphthol-3,4-oxide, which then converts to 1,4-naphthoquinone. The presence of the activating dimethylamino group would likely influence the regioselectivity and ease of such an oxidation.
A novel, metal-free aerobic oxidation method has been described where 4-dimethylaminopyridine (B28879) (DMAP), a related compound, catalyzes the oxidation of aryl α-halo esters to the corresponding aryl α-keto esters. nih.govacs.org This reaction proceeds under mild conditions and is proposed to occur through a [3+2] cycloaddition between oxygen and a pyridinium (B92312) ylide intermediate. nih.govacs.org
| Oxidation Reaction | Reagents and Conditions | Product Type | Reference |
| Aerobic Oxidation of Aryl α-Halo Esters | 4-Dimethylaminopyridine (catalyst), Li2CO3, Dimethylacetamide, Air, Room Temperature | Aryl α-Keto Esters | nih.govacs.org |
| Biodegradation of 1-Naphthol | Enzymatic | 1,4-Naphthoquinone |
Esterification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been shown to be effective for the esterification of carboxylic acids with alcohols. researchgate.net The presence of the basic dimethylamino group might require specific reaction conditions to avoid side reactions or catalyst deactivation.
Nucleophilic Substitution Reactions
The dimethylamino group, particularly when the naphthalene ring is activated by electron-withdrawing groups, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net For example, the dimethylamino group on a naphthalene system activated by two trifluoroacetyl groups is readily substituted by various nucleophiles. researchgate.net The reactivity of amines as nucleophiles in these reactions has been studied, with primary amines generally being more reactive than secondary amines.
Computational studies have been used to rationalize the reactivity differences of various amines in the substitution reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene. researchgate.net These studies suggest that the stability of the Meisenheimer complex intermediate plays a crucial role in determining the reaction rate. researchgate.net
| Nucleophilic Substitution | Substrate | Nucleophile | Key Findings | Reference |
| N-N Exchange | 1-Dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene | Aliphatic Amines | Reactivity order: ethylamine (B1201723) > ammonia (B1221849) > t-butylamine > diethylamine. researchgate.net | researchgate.net |
| Amine Substitution | 1-Dialkylamino-2,4-dinitronaphthalene | Primary and Secondary Amines | Primary amines readily replace the dialkylamino group; pyrrolidine (B122466) is more reactive than other secondary amines. |
Demethylation Pathways
The N-demethylation of the dimethylamino group can occur under specific chemical or biological conditions. This transformation would lead to the formation of 4-(methylamino)naphthalen-1-ol (B10843790) and subsequently 4-aminonaphthalen-1-ol. While specific studies on the demethylation of this compound are not prevalent, general methods for N-demethylation of arylamines could be applicable. These methods can involve oxidative, chemical, or photochemical approaches.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The chemical shifts (δ) are influenced by the electron density around the proton. oregonstate.edu
In the ¹H NMR spectrum of 4-(dimethylamino)naphthalen-1-ol, the protons on the naphthalene (B1677914) ring and the dimethylamino group exhibit characteristic chemical shifts. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), while the methyl protons of the dimethylamino group are found further upfield. oregonstate.edudocbrown.info
A representative ¹H NMR spectrum of a related compound, 1-[(dimethylamino)(phenyl)methyl]naphthalen-2-ol, shows the aromatic protons in the range of δ 7.29-8.01 ppm and the methyl protons as a singlet. mdpi.com For 4-amino-1-naphthol (B40241) hydrochloride, a structurally similar compound, the aromatic protons are observed between δ 7.0 and 9.0 ppm in DMSO-d₆. tcichemicals.com The specific shifts and coupling constants for this compound can vary depending on the solvent used. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Naphthalene Derivatives
| Proton Type | Typical Chemical Shift Range (δ, ppm) |
| Aromatic (Naphthyl) | 7.0 - 9.0 |
| N-Methyl | ~3.0 |
| Phenolic OH | Variable |
Note: The exact chemical shifts can be influenced by solvent and concentration.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. oregonstate.edu
In the ¹³C NMR spectrum of this compound, the carbon atoms of the naphthalene ring typically resonate in the range of δ 110-150 ppm. The carbon attached to the hydroxyl group (C-1) and the carbon attached to the dimethylamino group (C-4) will have distinct chemical shifts due to the electronic effects of these substituents. The methyl carbons of the dimethylamino group will appear in the upfield region of the spectrum.
For a related compound, 4-amino-1-naphthol hydrochloride, the aromatic carbons are observed in the region of δ 100-150 ppm in DMSO-d₆. tcichemicals.com The specific chemical shifts for this compound would require experimental determination but can be predicted based on substituent effects.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift Range (δ, ppm) |
| C-O (C-1) | 150 - 160 |
| C-N (C-4) | 140 - 150 |
| Aromatic (Naphthyl) | 110 - 140 |
| N-Methyl | 40 - 50 |
Note: These are predicted ranges and actual values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. mu-varna.bg
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the π-electron system of the naphthalene ring, influenced by the electron-donating dimethylamino group and the hydroxyl group. The spectrum of 1-naphthol (B170400), a parent compound, shows absorption maxima that can be used as a reference. nih.gov The introduction of the dimethylamino group typically causes a red-shift (bathochromic shift) in the absorption maxima due to the extension of the conjugated system and the electron-donating nature of the substituent. nih.gov The solvent polarity can also significantly influence the position and intensity of the absorption bands. nih.govresearchgate.net
For instance, the UV-Vis spectrum of a related compound, (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one, exhibits solvent-dependent photophysical properties, indicating changes in the electronic distribution upon excitation. nih.gov Similarly, the absorption spectrum of 1,8-naphthalimide (B145957) dyes is influenced by the presence of other functional groups. rsc.org
Table 3: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (λmax, nm) |
| π → π* | 250 - 400 |
Note: The specific λmax values are dependent on the solvent and pH.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C (aromatic), and C-N stretching and bending vibrations.
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
C-H stretch (aromatic): Sharp peaks are expected around 3000-3100 cm⁻¹.
C-H stretch (aliphatic): Peaks for the methyl groups will appear in the 2850-2960 cm⁻¹ region.
C=C stretch (aromatic): Several bands will be present in the 1450-1600 cm⁻¹ range.
C-N stretch: This vibration is typically observed in the 1250-1350 cm⁻¹ region.
O-H bend: A band may be seen in the 1330-1440 cm⁻¹ range.
The NIST WebBook provides IR data for the related compound 4-(dimethylamino)benzaldehyde, which shows characteristic peaks for the aromatic ring and the dimethylamino group. nist.gov Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring.
Table 4: Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch | 3200 - 3600 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2960 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 1-[(dimethylamino)(phenyl)methyl]naphthalen-2-ol, a related compound, has been determined by X-ray diffraction. nih.gov The analysis revealed a monoclinic crystal system with specific unit cell dimensions: a = 9.3297 (10) Å, b = 9.2042 (10) Å, c = 18.072 (2) Å, and β = 103.66 (2)°. nih.gov An important feature of this structure is an intramolecular O—H···N hydrogen bond, which stabilizes the molecular conformation. nih.gov The dihedral angle between the naphthalene ring system and the phenyl ring was found to be 79.83 (6)°. nih.gov
For this compound, a similar intramolecular hydrogen bond between the hydroxyl group and the nitrogen of the dimethylamino group would be expected to influence its crystal packing and molecular conformation. The determination of its crystal structure would provide precise details on these features.
Table 5: Crystallographic Data for the Related Compound 1-[(Dimethylamino)(phenyl)methyl]naphthalen-2-ol
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 9.3297 (10) | nih.gov |
| b (Å) | 9.2042 (10) | nih.gov |
| c (Å) | 18.072 (2) | nih.gov |
| β (°) | 103.66 (2) | nih.gov |
| V (ų) | 1508.0 (3) | nih.gov |
| Z | 4 | nih.gov |
Photophysical Properties and Mechanistic Investigations
Absorption and Emission Spectral Characteristics
The electronic absorption and fluorescence emission spectra of molecules like 4-(dimethylamino)naphthalen-1-ol are sensitive indicators of their electronic structure and interaction with their environment. The naphthalene (B1677914) core possesses characteristic π-π* transitions, which are significantly modified by the presence of the strong electron-donating dimethylamino group and the hydroxyl group.
Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts in wavelength in response to a change in the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.org For molecules with a significant difference in dipole moment between their ground and excited states, an increase in solvent polarity typically leads to a notable spectral shift.
In donor-acceptor systems like aminonaphthalenes, photoexcitation often leads to an intramolecular charge transfer (ICT) state, which is significantly more polar than the ground state. Consequently, polar solvents stabilize the excited state more than the ground state, reducing the energy gap for emission. This results in a bathochromic (red) shift in the fluorescence spectrum with increasing solvent polarity, a phenomenon known as positive solvatochromism. wikipedia.org
For instance, studies on various aminonaphthalene derivatives demonstrate this pronounced solvatochromic behavior. In acyl naphthylamines, where charge transfer occurs from the nitrogen donor to an acyl acceptor, the emission consistently shifts to lower energy (longer wavelengths) as solvent polarity increases. mdpi.com Similarly, N-benzoyl-1-aminonaphthalene derivatives exhibit a substantial red shift in their emission spectra with increasing solvent polarity, which is indicative of a highly polar, charge-transfer emissive state. rsc.orgrsc.org This general principle strongly suggests that this compound would also exhibit positive solvatochromism in its fluorescence spectrum.
Table 1: Illustrative Solvatochromic Shifts for a Related Chalcone Derivative This table shows data for 1-(4-methylsulfonyl phenyl)-3-(4-N,N-dimethyl amino phenyl)-2-propen-1-one (MSPPP), a donor-acceptor molecule, illustrating the typical effect of solvent polarity on absorption and emission maxima.
| Solvent | Polarity (ET(30)) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| Toluene | 33.9 | 419 | 496 |
| Chloroform | 39.1 | 427 | 511 |
| Acetone | 42.2 | 418 | 516 |
| Methanol | 55.5 | 419 | 533 |
| Data sourced for illustrative purposes for the compound 1-(4-methylsulfonyl phenyl)-3-(4-N,N-dimethyl amino phenyl)-2-propen-1-one. researchgate.net |
The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectrum of the same electronic transition. A large Stokes shift is characteristic of molecules that undergo significant geometric or electronic structural changes upon excitation.
For fluorophores exhibiting intramolecular charge transfer (ICT), the excited state is a highly polar species that is strongly stabilized by the reorientation of polar solvent molecules around it. This solvent relaxation process, which occurs on a picosecond timescale, lowers the energy of the excited state before emission can occur. This results in emission at a much lower energy (longer wavelength) than absorption, leading to a large Stokes shift.
In related donor-acceptor systems, such as 4-dimethylamino-4′-cyano-diphenylacetylene, a large Stokes shift of 8700 cm⁻¹ is observed in the polar solvent acetonitrile, indicating the formation of a highly stabilized ICT state. researchgate.net In contrast, the shift is much smaller in nonpolar solvents. researchgate.net Therefore, it is anticipated that this compound would display a large, solvent-dependent Stokes shift, particularly in polar and protic solvents that can interact with both the amino and hydroxyl groups.
The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for characterizing a fluorophore's brightness. The quantum yield is highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways from the excited state.
For many aminonaphthalene derivatives, the quantum yield is strongly influenced by the solvent environment. A notable characteristic of 1-dialkylaminonaphthalene derivatives is that their fluorescence quantum yield and lifetime often increase with solvent polarity. rsc.org This behavior is linked to the "proximity effect," where vibronic coupling between the S₁ (¹L_b_) and S₂ (¹L_a_) excited states provides an efficient non-radiative decay pathway. rsc.orgxmu.edu.cn In polar solvents, the energy gap between these states can increase, suppressing this internal conversion channel and thus enhancing the fluorescence quantum yield.
However, in some systems, the formation of a fully charge-separated twisted intramolecular charge transfer (TICT) state can provide a non-radiative deactivation pathway, leading to a lower quantum yield in polar solvents. mdpi.com The exact behavior for this compound would depend on the specific nature and energetics of its excited states.
The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore in a given environment and is inversely proportional to the sum of the rates of all de-excitation processes (radiative and non-radiative).
Similar to the quantum yield, the excited-state lifetime of aminonaphthalenes is sensitive to the solvent. For many 1-aminonaphthalene derivatives, the lifetime is observed to increase in more polar solvents. rsc.org In a study of naphthalene-based azo dyes, the dimethyl amino-substituted derivative showed longer-lived excited states compared to those with less electron-donating groups, with lifetimes in the range of 0.7 ps to 40 ps depending on the specific deactivation channel. rsc.org Time-resolved emission spectroscopy on related compounds like 5-isocyanonaphthalene-1-ol has shown lifetimes spanning from 5.0 ns to 10.1 ns depending on the solvent. mdpi.com These findings suggest that the excited state lifetime of this compound would also be significantly modulated by solvent polarity and hydrogen-bonding capability.
Excited State Dynamics and Electron Transfer Mechanisms
Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent relaxation processes involve a complex sequence of events, including vibrational relaxation, solvent reorientation, and electron transfer, which ultimately determine the molecule's fluorescent properties.
Intramolecular charge transfer (ICT) is a fundamental process in the excited-state dynamics of donor-acceptor molecules. researchgate.net Upon photoexcitation, an electron is transferred from the electron-donating group (the dimethylamino group) to the electron-accepting moiety (the naphthalene ring). This creates a new excited state with a large dipole moment. mdpi.com
The photophysics of 1-aminonaphthalene derivatives are known to involve an emissive state with significant ICT character. rsc.orgxmu.edu.cn The extent of charge separation in the ICT state of these molecules is profound, with studies on N-benzoyl-1-aminonaphthalenes indicating a near-full charge separation in the excited state. rsc.org
The dynamics of ICT can be influenced by molecular geometry. Following initial excitation to a planar locally excited (LE) state, the molecule can relax into different ICT conformers. One model proposes a planar ICT (PICT) state, where charge transfer occurs within a largely planar geometry. mdpi.com An alternative pathway involves twisting around the C-N bond, leading to a twisted intramolecular charge transfer (TICT) state. mdpi.com In a TICT state, the donor and acceptor moieties are electronically decoupled due to their perpendicular orientation, which often results in a highly polar, non-emissive, or weakly emissive state that deactivates non-radiatively. mdpi.com The competition between PICT and TICT formation is a key factor controlling the fluorescence efficiency of many donor-acceptor fluorophores.
For this compound, the dimethylamino group acts as the electron donor and the naphthalene ring as the acceptor, facilitating a clear "push-pull" system that is primed for ICT upon excitation. researchgate.net The presence of the hydroxyl group can further influence these dynamics through specific hydrogen-bonding interactions with the solvent, potentially stabilizing certain excited-state conformers over others.
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced electron transfer (PET) is a fundamental process that can influence the fluorescence properties of molecules like this compound. In a typical PET-based fluorescent probe, a fluorophore is connected to a recognition group (receptor) through a spacer that does not have a conjugated π-system. rsc.org In the ground state, fluorescence is often quenched due to electron transfer from the receptor to the excited fluorophore. However, upon binding of an analyte to the receptor, this PET process can be inhibited, leading to a "turn-on" fluorescence response. rsc.orgmdpi.com
For 1,8-naphthalimides, which share structural similarities with the naphthalene core of this compound, PET is a well-established phenomenon. mdpi.com In these systems, a strong charge transfer occurs from the electron-donating group at the C-4 position to the electron-accepting carbonyl groups in the excited state. mdpi.com This creates a significant dipole moment and a molecular electric field that can either facilitate or hinder the electron transfer process. mdpi.com
In the case of this compound, the dimethylamino group acts as the electron donor and the naphthalene ring as the acceptor. Upon photoexcitation, an electron can be transferred from the lone pair of the nitrogen atom to the π-system of the naphthalene ring, leading to a charge-separated state. This process is often competitive with other excited-state deactivation pathways and can be modulated by factors such as solvent polarity and the presence of specific ions.
Twisted Intramolecular Charge Transfer (TICT) State Formation
A key aspect of the photophysics of many donor-acceptor molecules is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.org This process occurs when, following photoexcitation to a locally excited (LE) state, the donor and acceptor moieties twist around the single bond connecting them. rsc.orgnih.gov This twisting leads to a decoupling of the π-systems and results in a highly polar, charge-separated TICT state. nih.gov The formation of the TICT state can lead to dual fluorescence, with one emission band from the LE state and a second, red-shifted band from the TICT state. nih.govrsc.orgresearchgate.net
The formation of the TICT state is highly dependent on the molecular structure and the surrounding environment. For instance, in 4-(dimethylamino)benzonitrile (B74231) (DMABN), a well-studied TICT-forming molecule, the twisting of the dimethylamino group is crucial for the charge transfer process. nih.gov Similarly, for this compound, the rotation of the dimethylamino group relative to the naphthalene ring is expected to play a significant role in the formation of a TICT state.
The stability of the TICT state is strongly influenced by solvent polarity. Polar solvents can stabilize the highly polar TICT state, leading to a more pronounced red-shifted emission. nih.gov This environmental sensitivity makes TICT-based fluorophores useful as sensors for solvent polarity and microviscosity. rsc.orgresearchgate.net
Excited State Intramolecular Proton Transfer (ESIPT) Dynamics
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its electronically excited state. nih.govrsc.org This process typically occurs in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity, often forming an intramolecular hydrogen bond. nih.gov Upon photoexcitation, the acidity and basicity of these groups can change significantly, facilitating the rapid transfer of the proton. nih.gov
A hallmark of ESIPT is a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. rsc.org This is because the proton transfer leads to the formation of a new species, a phototautomer, which has a different electronic structure and emits at a lower energy (longer wavelength). nih.gov
For this compound, the presence of the hydroxyl (-OH) group as a proton donor and the nitrogen atom of the dimethylamino group as a potential proton acceptor, or the oxygen atom itself after a resonance-induced charge shift, sets the stage for potential ESIPT dynamics. The efficiency and dynamics of ESIPT can be influenced by the electronic properties of substituents on the aromatic ring and the surrounding solvent environment. nih.gov ESIPT-based fluorescent probes are valuable tools in various scientific fields due to their sensitivity to the local environment and their potential for ratiometric sensing. rsc.org
Environmental Sensitivity and Quenching Phenomena
The fluorescence of this compound is highly susceptible to its local environment, a characteristic that is exploited in its application as a molecular probe. Factors such as hydrogen bonding, solvent viscosity, and the presence of quenchers like metal ions and reactive species can significantly modulate its photophysical properties.
Hydrogen Bonding Effects on Photophysics
Hydrogen bonding can have a profound impact on the photophysical behavior of fluorescent molecules. acs.org The formation of intermolecular hydrogen bonds with solvent molecules can alter the energies of the ground and excited states, leading to shifts in the absorption and emission spectra. acs.org For molecules with both proton-donating and proton-accepting capabilities, such as this compound with its hydroxyl and dimethylamino groups, these interactions are particularly significant.
The strength of hydrogen bonding can differ between the ground and excited states, which can influence the rates of non-radiative decay processes and, consequently, the fluorescence quantum yield. acs.org For example, in some systems, the formation of hydrogen-bonded complexes can increase the fluorescence yield by raising the activation energy for competing non-radiative pathways like intersystem crossing. acs.org The different hydrogen bonding strengths in the ground and excited states can also provide an efficient pathway for energy dissipation. acs.org
Viscosity-Dependent Fluorescence
The fluorescence of certain molecules, particularly those that can undergo significant conformational changes in the excited state, such as the formation of a TICT state, is often dependent on the viscosity of the surrounding medium. rsc.org The intramolecular twisting motion required for TICT state formation can be hindered in viscous environments. researchgate.net This restriction of molecular rotation can lead to an increase in the fluorescence intensity of the locally excited (LE) state and a decrease in the emission from the TICT state.
This viscosity-dependent fluorescence makes such compounds valuable as "molecular rotors" for probing the microviscosity of their local environment, for instance, within biological cells or polymer matrices. researchgate.net For this compound, the rotation of the dimethylamino group is a key process, and its fluorescence properties are therefore expected to be sensitive to the viscosity of the solvent.
Fluorescence Quenching by Metal Ions and Reactive Species
The fluorescence of this compound can be quenched by various species, including metal ions and reactive oxygen species. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including electron transfer, energy transfer, and the formation of non-fluorescent complexes. nih.gov
Paramagnetic metal ions, such as Cu²⁺, Ni²⁺, and Fe³⁺, are often effective quenchers of fluorescence. nih.govmdpi.com The quenching mechanism can involve electron transfer from the excited fluorophore to the metal ion or energy transfer. nih.gov The presence of an incomplete d-shell in many transition metal ions facilitates these processes. nih.gov For example, the fluorescence of a naphthol-based sensor was shown to be selectively quenched by Cu²⁺ ions due to a combination of static and dynamic quenching mechanisms. nih.gov
The sensitivity of fluorescent probes to specific metal ions allows for their use as chemosensors for the detection and quantification of these ions in various samples, including environmental and biological systems. mdpi.comnih.gov The interaction between the fluorophore and the metal ion can be reversible, allowing for the potential regeneration of the sensor. nih.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure. DFT calculations are instrumental in understanding the fundamental properties of molecules like 4-(dimethylamino)naphthalen-1-ol. In many studies of related aromatic compounds, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for achieving reliable results. researchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The optimization process is crucial as all other calculated properties are dependent on this geometry. For similar molecules, geometry optimization is a standard procedure performed before further analysis. researchgate.net
Illustrative Data Table: Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data obtained from a geometry optimization calculation. Actual values for this compound would require specific computational studies.
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C1-O1 | 1.35 |
| C4-N1 | 1.38 | |
| N1-C11 | 1.45 | |
| N1-C12 | 1.45 | |
| Bond Angle | C2-C1-O1 | 120.5 |
| C3-C4-N1 | 121.0 | |
| C11-N1-C12 | 118.0 | |
| Dihedral Angle | C2-C1-O1-H1 | 0.0 |
| C3-C4-N1-C11 | 180.0 |
The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govbiomedres.us For molecules with both electron-donating (dimethylamino) and electron-withdrawing/donating (hydroxyl) groups on an aromatic system, the distribution and energies of these frontier orbitals are of particular interest.
Illustrative Data Table: Frontier Orbital Energies (Hypothetical) This table shows the kind of data generated from a HOMO-LUMO analysis. The values are for illustrative purposes only.
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, where a molecule is rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential. researchgate.netnih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and the aromatic ring, while the hydrogen of the hydroxyl group would exhibit a positive potential.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a more detailed understanding of the molecule's chemical behavior.
Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ) : The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η) : The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of chemical hardness (S = 1 / 2η). A softer molecule is more reactive.
Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).
These descriptors are frequently calculated in DFT studies of organic molecules to compare their reactivity. nih.govscirp.orgresearchgate.net
Illustrative Data Table: Chemical Reactivity Descriptors (Hypothetical) This table presents hypothetical values for the chemical reactivity descriptors of this compound.
| Descriptor | Symbol | Value (eV) |
| Ionization Potential | I | 5.80 |
| Electron Affinity | A | 1.20 |
| Electronegativity | χ | 3.50 |
| Chemical Hardness | η | 2.30 |
| Chemical Softness | S | 0.22 |
| Electrophilicity Index | ω | 2.66 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the electronic absorption and emission properties of a molecule, such as its behavior upon exposure to light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the energies of electronic excited states, which correspond to the absorption of photons. TD-DFT can predict the UV-Visible absorption spectrum of a molecule, providing insights into the nature of the electronic transitions (e.g., π→π* or n→π* transitions) and the orbitals involved. For a fluorescent molecule like a naphthalene (B1677914) derivative, TD-DFT is essential for studying its photophysical properties. dntb.gov.ua
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of the molecule, including its conformational changes and interactions with its environment, such as solvent molecules. nih.gov While all-atom MD simulations offer a high level of detail, they are computationally intensive and are often used to study systems over nanosecond to microsecond timescales. nih.govnih.gov These simulations can reveal information about the stability of different conformations, the flexibility of the molecule, and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov
Solvatochromic Shift Correlations (e.g., Lippert-Mataga, Reichardt's)
Solvatochromism, the change in a substance's color with the polarity of the solvent, provides deep insights into the electronic structure and dipole moment changes of a molecule upon excitation. For a compound like this compound, which possesses both an electron-donating group (-N(CH₃)₂) and a hydroxyl group on a naphthalene scaffold, significant solvatochromic effects are anticipated.
Theoretical studies would involve the use of quantum chemical calculations to determine the absorption and emission wavelengths in various solvents. These calculated values would then be correlated with experimental data using established models like the Lippert-Mataga and Reichardt's ET(30) scales.
The Lippert-Mataga equation is a fundamental tool used to describe the relationship between the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) and the solvent polarity. It allows for the estimation of the change in the molecule's dipole moment between the ground and excited states. A hypothetical Lippert-Mataga plot for this compound would involve plotting the Stokes shift against the solvent orientation polarizability function, f(ε, n). The slope of this plot is directly proportional to the square of the change in dipole moment.
Hypothetical Lippert-Mataga Data for this compound
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Stokes Shift (cm⁻¹) | Orientation Polarizability (f(ε, n)) |
|---|---|---|---|---|
| n-Hexane | 1.88 | 1.375 | Data Not Available | Data Not Available |
| Toluene | 2.38 | 1.496 | Data Not Available | Data Not Available |
| Dichloromethane | 8.93 | 1.424 | Data Not Available | Data Not Available |
| Acetone | 20.7 | 1.359 | Data Not Available | Data Not Available |
| Acetonitrile | 37.5 | 1.344 | Data Not Available | Data Not Available |
| Methanol | 32.7 | 1.329 | Data Not Available | Data Not Available |
Similarly, Reichardt's dye (ET(30)) provides an empirical scale of solvent polarity based on the solvatochromism of a standard betaine (B1666868) dye. Correlating the absorption or emission maxima of this compound with the ET(30) values of a range of solvents would provide further information on its sensitivity to solvent polarity and specific solvent-solute interactions, such as hydrogen bonding.
Molecular Docking Studies and Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be invaluable in identifying potential biological targets and understanding the molecular basis of its interactions.
These studies would involve docking the 3D structure of this compound into the binding sites of various proteins or receptors. The results would be analyzed based on the binding energy (a measure of the affinity of the compound for the receptor) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Given its structure, potential receptors for investigation could include enzymes where naphthalene or phenol-containing compounds are known to bind, or receptors that recognize molecules with specific hydrogen bond donor-acceptor patterns.
Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | Data Not Available |
| Interacting Residues | Data Not Available |
| Hydrogen Bond Interactions | Data Not Available |
| Hydrophobic Interactions | Data Not Available |
The insights gained from such molecular docking studies would be instrumental in guiding the design of new derivatives with improved affinity and selectivity for specific biological targets, although no specific studies on this compound have been reported in the searched literature.
Advanced Applications in Chemical and Material Science
Fluorescent Probes for Biological Systems
The dimethylaminonaphthalene moiety is recognized for its solvatochromic properties, where its fluorescence emission is highly sensitive to the polarity of the surrounding environment. This characteristic is foundational to its application in fluorescent probes.
Sensing of Reactive Oxygen Species (ROS)
Currently, there is limited direct scientific evidence of 4-(dimethylamino)naphthalen-1-ol being utilized as a fluorescent probe for the detection of reactive oxygen species (ROS). Research in this area tends to employ more complex or derivatized molecules that incorporate a reactive site for specific ROS, while leveraging the fluorescent properties of a core structure similar to this compound.
Biomolecular Interaction Studies (e.g., Proteins, Membranes)
The study of biomolecular interactions has significantly benefited from fluorescent probes. A notable example is a solvatochromic amino acid analogue developed from 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), a derivative of the 4-(dimethylamino)naphthalene structure. nih.gov The fluorescence quantum yield of this chromophore is highly sensitive to changes in the local solvent environment, exhibiting "switch-like" emission properties. nih.gov This makes it a powerful tool for detecting dynamic protein-protein interactions. nih.gov The enhanced chemical stability of the 4-DMN fluorophore, compared to other similar dyes, makes it particularly suitable for biological applications that require prolonged exposure to a range of aqueous conditions.
Bioconjugate Sensor Development
The development of bioconjugate sensors often involves the covalent attachment of a fluorophore to a biomolecule. While the principle is applicable to compounds like this compound, detailed research has focused on its derivatives. For instance, a series of thiol-reactive agents derived from 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) have been developed. These agents are designed for labeling proteins and other biologically relevant molecules, demonstrating the utility of the 4-DMN fluorophore as a highly sensitive tool for detecting biomolecular interactions.
Chemical Sensors and Detection Systems
Advanced Materials and Devices
The unique photophysical properties of the 4-(dimethylamino)naphthalene scaffold make it a candidate for inclusion in advanced materials and devices where fluorescence is a desired characteristic.
Exploration of Biological Activities and Drug Lead Development
Antimicrobial Activity Investigations
Derivatives of naphthalene (B1677914) have shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. tjpr.orgnih.govnih.govqu.edu.iqnih.govnih.govmdpi.com The structural features of these compounds, including the naphthalene core and various substitutions, play a crucial role in their ability to inhibit microbial growth.
Research into related naphthalene compounds has demonstrated varying degrees of antibacterial and antifungal efficacy. For instance, certain essential oils containing naphthalene derivatives have shown inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli. nih.govmdpi.com The mechanism of action often involves the disruption of microbial membranes. mdpi.com Similarly, synthetic naphthoquinones and their derivatives have been evaluated for their antifungal properties against species such as Candida albicans and Aspergillus niger. nih.govnih.gov
Studies on compounds with similar structural elements to 4-(dimethylamino)naphthalen-1-ol have reported significant antimicrobial activity. For example, some isoprenoid compounds isolated from marine organisms, which may share some structural similarities, have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. tjpr.org The minimum inhibitory concentration (MIC) and the diameter of the inhibition zone are common metrics used to quantify this activity. tjpr.org
Below is a table summarizing the antimicrobial activities of various naphthalene-related compounds against different microorganisms as reported in the literature.
| Compound/Extract | Microorganism | Activity | Reference |
| Naphthalene derivatives | Staphylococcus aureus, Escherichia coli | Antibacterial | nih.govmdpi.com |
| Naphthoquinones | Candida albicans, Aspergillus niger | Antifungal | nih.govnih.gov |
| Isoprenoids | Gram-positive and Gram-negative bacteria | Antibacterial | tjpr.org |
| Essential Oils (containing naphthalene derivatives) | Pseudomonas aeruginosa, Klebsiella pneumoniae | Antibacterial | qu.edu.iq |
Antitumor/Anticancer Activity Research (In Vitro Studies)
The anticancer potential of naphthalene derivatives is an active area of research, with numerous in vitro studies exploring their effects on various cancer cell lines. nih.govnih.govresearchgate.netresearchgate.netnih.gov These investigations often focus on the ability of these compounds to inhibit cell proliferation, induce apoptosis, and prevent metastasis.
Cellular proliferation assays, such as the MTT assay, are fundamental in determining the cytotoxic effects of potential anticancer compounds. promega.compromega.comnih.gov These assays measure the metabolic activity of cells, which correlates with the number of viable cells. promega.compromega.com Naphthoquinone derivatives, for example, have been shown to inhibit the proliferation of vascular smooth muscle cells, a process relevant to both cancer and cardiovascular disease. nih.gov
The colony formation assay, or clonogenic assay, provides a measure of a single cell's ability to undergo unlimited division to form a colony. nih.govresearchgate.netnih.gov This assay is considered a stringent test for cell reproductive death and is used to evaluate the long-term efficacy of cytotoxic agents. nih.gov Studies on synthetic glycoamine analogs with structural similarities to components of this compound have demonstrated significant inhibition of colony formation in human breast carcinoma and melanoma cells. nih.gov Similarly, a recently discovered secondary metabolite from marine fungi, 1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione, and its derivatives have shown potent inhibitory effects on the colony formation of colon and lung cancer cells. nih.gov
The table below presents data from representative studies on the antiproliferative and colony formation inhibitory activities of naphthalene-related compounds.
| Compound | Cell Line | Assay | Effect | Reference |
| Naphthoquinone derivatives | Vascular Smooth Muscle Cells | Proliferation Assay | Inhibition of proliferation | nih.gov |
| Synthetic glycoamine analogs | MDA-MB-435 (Breast Carcinoma), TXM-13 (Melanoma) | Colony Formation Assay | Inhibition of colony formation | nih.gov |
| 1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione derivatives | HCT116 (Colon Cancer), PC9 (Lung Cancer) | Colony Formation Assay | Significant reduction in colony formation rates | nih.gov |
Cancer cell migration is a critical step in metastasis. nih.gov In vitro migration assays, such as the scratch assay, are used to assess the ability of compounds to inhibit this process. mdpi.com Studies on plant-derived compounds have shown that they can inhibit the migration of glioblastoma cells. nih.gov
Three-dimensional (3D) tumor spheroid models are increasingly used in cancer research as they more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. nih.govnih.gov These models are valuable for studying cell-cell interactions, nutrient and oxygen gradients, and drug penetration. nih.govmdpi.com Assays measuring the growth and invasion of these spheroids can provide crucial insights into the potential anti-metastatic properties of a compound. nih.gov For instance, the growth of lung cancer multicellular spheroids has been shown to be suppressed by certain 1,8-naphthalimide (B145957) derivatives. researchgate.net
General Biological Activity Mechanisms
The biological activities of this compound and related compounds are attributed to various mechanisms at the molecular level. For antimicrobial action, a key mechanism is the disruption of the microbial cell membrane's integrity. mdpi.com In the context of anticancer activity, these compounds can interfere with multiple cellular processes.
One significant mechanism is the inhibition of crucial enzymes involved in cell proliferation and survival. For example, some naphthalimide derivatives have been found to inhibit human DNA topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells. researchgate.net The intercalation of the planar naphthalimide chromophore with DNA base pairs can lead to DNA denaturation and ultimately trigger apoptosis in tumor cells. researchgate.net
Furthermore, some naphthalene derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. nih.gov They can also trigger apoptosis, or programmed cell death, through various signaling pathways. mdpi.com
Role in Drug Discovery and Lead Compound Development
The diverse biological activities of this compound and its analogs make them attractive scaffolds for drug discovery and the development of new lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
The naphthalene ring system is present in several approved drugs, highlighting its importance as a pharmacophore. nih.gov The synthetic accessibility of naphthalene derivatives allows for the creation of compound libraries with diverse substitutions, which can then be screened for enhanced potency and selectivity against specific biological targets. nih.govnih.gov
For instance, the modification of the naphthalene core can lead to compounds with improved pharmacokinetic properties, such as enhanced oral bioavailability and restricted central nervous system penetration, which can be advantageous for targeting peripheral receptors. nih.gov The development of novel naphthoquinone-naphthol derivatives with potent anticancer activity exemplifies the process of lead optimization, where initial hits are chemically modified to improve their therapeutic potential. nih.gov The ultimate goal is to identify drug candidates with high efficacy and low toxicity for further preclinical and clinical development. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-(Dimethylamino)naphthalen-1-ol, and how can reaction conditions be tailored for higher yields?
- Methodological Answer : Palladium-catalyzed C-H dimethylamination is a robust method for introducing dimethylamino groups into aromatic systems. For example, using N,N-dimethylformamide (DMF) as a dimethyl amino source with 1-chloromethyl naphthalene under Pd catalysis can yield dimethylamino-substituted derivatives. Key parameters include catalyst loading (e.g., 5 mol% Pd(OAc)₂), temperature (80–100°C), and reaction time (12–24 hr). Monitoring progress via TLC and optimizing solvent polarity (e.g., toluene/DMF mixtures) can enhance yield .
Q. How can spectroscopic techniques confirm the purity and structural integrity of this compound?
- Methodological Answer : A combination of -NMR, -NMR, and HRMS is critical. For instance, -NMR peaks near δ 2.8–3.2 ppm indicate dimethylamino protons, while aromatic protons appear in δ 6.5–8.5 ppm. IR spectroscopy can confirm hydroxyl (O–H stretch at ~3064 cm) and dimethylamino groups (C–N stretches near 1287 cm). HRMS with an [M+H] ion matching the theoretical mass (e.g., 201.1154 for CHNO) validates molecular integrity .
Q. What storage conditions are recommended to prevent degradation of this compound?
- Methodological Answer : Store in amber glass vials under inert gas (N or Ar) at –20°C to minimize oxidation. Avoid exposure to light and moisture, as naphthalenol derivatives are prone to photodegradation and hydrolysis. Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised to detect degradation products .
Q. Which precursors are suitable for synthesizing this compound, and how are they functionalized?
- Methodological Answer : Naphthalen-1-ol derivatives (e.g., 4-chloro-naphthalen-1-ol) serve as precursors. Chloro groups can be substituted via nucleophilic aromatic substitution using dimethylamine under high-pressure conditions. Alternatively, catalytic amination with Pd or Cu catalysts enables direct dimethylamino group installation .
Q. How can common impurities in this compound be identified and quantified?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. For example, residual solvents (DMF, toluene) can be quantified via headspace GC-MS, while byproducts like mono-methylamino derivatives are separable using a gradient elution (water → methanol) .
Advanced Research Questions
Q. How should discrepancies in spectroscopic data for dimethylamino-substituted naphthalenols be resolved?
- Methodological Answer : Conflicting NMR signals may arise from tautomerism or conformational flexibility. Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For instance, intramolecular O–H⋯N hydrogen bonds (O⋯N distance: ~2.59 Å) stabilize specific conformations, as seen in related naphthalenol derivatives .
Q. What electronic and steric effects arise from introducing a dimethylamino group at the 4-position of naphthalen-1-ol?
- Methodological Answer : The dimethylamino group is electron-donating, increasing electron density at the 4-position (Hammett σ+ ≈ –0.83). Steric effects from the two methyl groups can hinder electrophilic substitution at adjacent positions. Comparative studies with 4-chloro-naphthalen-1-ol (electron-withdrawing) using DFT calculations (e.g., B3LYP/6-31G*) reveal differences in frontier molecular orbitals and reactivity .
Q. How do intramolecular interactions influence the stability of this compound?
- Methodological Answer : Intramolecular O–H⋯N hydrogen bonds (bond angle ~147°, O⋯N distance ~2.59 Å) significantly stabilize the molecule. Van der Waals interactions between the dimethylamino group and naphthalene ring further reduce conformational flexibility. Stability can be assessed via variable-temperature NMR or MD simulations .
Q. What methodologies are effective for evaluating the biological activity of this compound?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (MIC values) against Gram-positive/negative bacteria. For anti-inflammatory potential, measure COX-2 inhibition via ELISA. Radiolabeling (e.g., ) enables pharmacokinetic studies in animal models .
Q. How can stereoisomers of dimethylamino-naphthalenol derivatives be differentiated?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy distinguishes enantiomers. For diastereomers, SCXRD provides absolute configuration determination. For example, octahydronaphthalenol isomers show distinct NOESY correlations for axial vs. equatorial substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
